![molecular formula C17H17NO3S2 B2771264 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methylbenzenesulfonamide CAS No. 2034438-64-5](/img/structure/B2771264.png)
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methylbenzenesulfonamide
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Overview
Description
“N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methylbenzenesulfonamide” is a complex organic compound. It contains a benzo[b]thiophene moiety, which is an aromatic organic compound with a molecular formula C8H6S . The compound is likely to have an odor similar to naphthalene (mothballs) .
Synthesis Analysis
The synthesis of such compounds often involves coupling reactions and electrophilic cyclization reactions . For instance, the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide can form benzothiophene with an alkyl substitution at position 2 . Thiourea can be used as a reagent in place of sodium sulfide or potassium sulfide .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of the benzo[b]thiophene moiety. In compounds with similar structures, weak intermolecular C–H···O interactions utilizing the keto group in addition to hydrogen bonding including hydroxyl and amino groups have been observed . π–π stacking interactions between phenyl and benzothiazole rings are also observed in the crystal packing .
Chemical Reactions Analysis
Benzothiophene derivatives have been synthesized regioselectively using coupling reactions and electrophilic cyclization reactions . They have been tested against various microorganisms and some have displayed high antibacterial activity .
Scientific Research Applications
- Applications :
- Future Development : Structure-activity relationship (SAR) studies can guide further development of this new class of compounds .
- Results : The binding affinity of these compounds was evaluated, potentially indicating their relevance in serotonin-related research .
Organic Thin-Film Transistors (OFETs)
Antimicrobial Potential
Serotoninergic Receptor Affinity
Medicinal Chemistry and Biological Effects
Future Directions
The future directions for “N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methylbenzenesulfonamide” could involve further exploration of its potential biological activities, given the known activities of related benzothiophene derivatives . Additionally, new strategies for the synthesis of such compounds could be explored to improve their yield and purity .
Mechanism of Action
Target of Action
The compound, also known as N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-methylbenzene-1-sulfonamide, has been reported to target the Serotonin N-acetyltransferase (AANAT) enzyme . AANAT is the penultimate enzyme in melatonin biosynthesis and is considered a key enzyme responsible for the nocturnal rhythm of melatonin production .
Mode of Action
The compound interacts with its target, AANAT, by inhibiting its activity . This interaction results in a decrease in the production of melatonin, a hormone that regulates sleep-wake cycles
Biochemical Pathways
The compound affects the melatonin synthesis pathway by inhibiting the AANAT enzyme . This results in a decrease in the production of melatonin, which can have downstream effects on sleep-wake cycles and other physiological processes regulated by melatonin .
Result of Action
The inhibition of AANAT by the compound leads to a decrease in melatonin production . This can result in changes to sleep-wake cycles and other physiological processes regulated by melatonin.
properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S2/c1-12-5-4-6-13(9-12)23(20,21)18-10-16(19)15-11-22-17-8-3-2-7-14(15)17/h2-9,11,16,18-19H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEKPDSDAHZSBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methylbenzenesulfonamide |
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